molecular formula C24H30O6 B10820252 trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

Cat. No.: B10820252
M. Wt: 417.5 g/mol
InChI Key: JUKPWJGBANNWMW-QAFNHEJQSA-N
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Description

Trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate is a useful research compound. Its molecular formula is C24H30O6 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate belongs to a class of molecules known as spiro compounds. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of spiro compounds as anticancer agents . The compound has been evaluated for its antiproliferative effects against various human cancer cell lines. For instance:

  • In vitro Studies : A study synthesized several spiro compounds and tested their antiproliferative activity using MTT assays against cancer cell lines such as HCT116 (colon carcinoma), PC3 (prostate carcinoma), HL60 (promyelocytic leukemia), and SNB19 (astrocytoma). The results indicated that some spiro compounds exhibited low IC50 values, suggesting significant anticancer potential .
CompoundCancer Cell LineIC50 (µM)
1bHCT11652.81
1bPC374.40
1bHL6049.72
1bSNB19101.00

These findings suggest that the compound may inhibit cancer cell proliferation effectively.

Antioxidant Activity

The antioxidant properties of spiro compounds are also noteworthy. Research indicates that these compounds can act as effective antioxidants , which are crucial in mitigating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders .

  • Antioxidant Assays : Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) have been employed to evaluate the antioxidant capacity of spiro compounds. Compounds exhibiting strong antioxidant activity can scavenge free radicals and reduce oxidative damage.
CompoundDPPH Inhibition (%)ABTS Inhibition (%)
G1482.3990.12
C1291.3285.12

These results underscore the potential of the compound as a therapeutic agent capable of combating oxidative stress.

Other Biological Activities

Beyond anticancer and antioxidant activities, spiro compounds have been reported to exhibit a range of other biological effects:

  • Antimicrobial Properties : Some spiro derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain spiro compounds have demonstrated anti-inflammatory activities in vitro and in vivo models.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of trideuteriomethyl spiro compound was conducted using a panel of cancer cell lines. The study revealed that the compound significantly inhibited cell growth at micromolar concentrations, indicating a promising lead for further drug development .

Case Study 2: Antioxidant Mechanism

Another study focused on elucidating the antioxidant mechanism of action for spiro compounds through various biochemical assays. The results indicated that these compounds effectively reduced lipid peroxidation and scavenged reactive oxygen species in cellular models .

Properties

Molecular Formula

C24H30O6

Molecular Weight

417.5 g/mol

IUPAC Name

trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

InChI

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1/i3D3

InChI Key

JUKPWJGBANNWMW-QAFNHEJQSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@]34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC

Origin of Product

United States

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